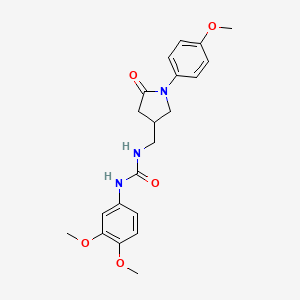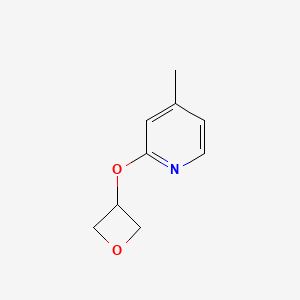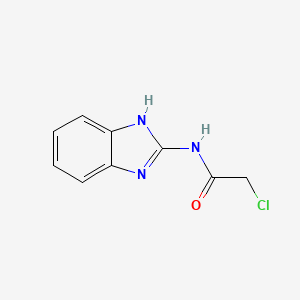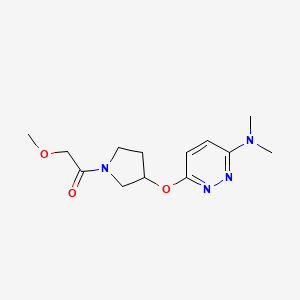
4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H26FN5O3S and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into fluorinated compounds, including those structurally related to 4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide, has shown promising antimicrobial properties. For instance, studies have synthesized novel fluorine-containing compounds that exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. These compounds were synthesized through various chemical reactions, including Knoevenagel condensation, and their structures were confirmed through spectroscopic techniques. Their antimicrobial efficacy was evaluated using the serial broth dilution method, showing notable activity against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013), (Desai et al., 2013).
Anticancer Activity
Further exploration into fluorine-substituted compounds has also revealed potential anticancer applications. For example, compounds with structural similarities to this compound have been synthesized and demonstrated distinct effective inhibition on the proliferation of cancer cell lines, suggesting a potential for these compounds in cancer treatment strategies. These findings are based on both the synthesis of novel compounds and their evaluation in vitro for antitumor activity, providing a foundation for future research into fluorine-substituted benzamides as anticancer agents (Lu et al., 2017), (Hao et al., 2017).
Herbicidal Activity
The synthesis of fluorine-containing benzamides has not only been limited to medical applications but also extends to agricultural uses, such as the development of novel herbicides. Compounds bearing a fluorine atom have been synthesized and shown to possess herbicidal activity, acting as inhibitors of protoporphyrinogen oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. This activity suggests the potential of such compounds to serve as effective herbicides, with some showing comparable or superior efficacy to existing protox-inhibiting herbicides. This research highlights the versatility of fluorine-containing benzamides in various fields, including agriculture (Huang et al., 2005).
properties
IUPAC Name |
4-fluoro-N-[6-[4-(2-morpholin-4-ylethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3S/c22-17-5-3-16(4-6-17)21(29)24-18-7-8-20(26-25-18)31-15-1-2-19(28)23-9-10-27-11-13-30-14-12-27/h3-8H,1-2,9-15H2,(H,23,28)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMHSCYYIJJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)


![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)
